Cas no 56670-21-4 (1,3-Benzenediamine, N1,N1-dimethyl-4-[[(4-methylphenyl)imino]methyl]-)

1,3-Benzenediamine, N1,N1-dimethyl-4-[[(4-methylphenyl)imino]methyl]- structure
56670-21-4 structure
Product Name:1,3-Benzenediamine, N1,N1-dimethyl-4-[[(4-methylphenyl)imino]methyl]-
CAS No:56670-21-4
MF:C16H19N3
MW:253.342163324356
CID:4040530
PubChem ID:85848696
Update Time:2025-04-22

1,3-Benzenediamine, N1,N1-dimethyl-4-[[(4-methylphenyl)imino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine, N1,N1-dimethyl-4-[[(4-methylphenyl)imino]methyl]-
    • N1,N1-Dimethyl-4-[[(4-methylphenyl)imino]methyl]-1,3-benzenediamine
    • 56670-21-4
    • DTXSID901161840
    • Inchi: 1S/C16H19N3/c1-12-4-7-14(8-5-12)18-11-13-6-9-15(19(2)3)10-16(13)17/h4-11H,17H2,1-3H3/b18-11+
    • InChI Key: IRHMNURZBMJJTA-WOJGMQOQSA-N
    • SMILES: N(C)(C)C1C=CC(/C=N/C2C=CC(C)=CC=2)=C(C=1)N

Computed Properties

  • Exact Mass: 253.157897619Da
  • Monoisotopic Mass: 253.157897619Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 41.6Ų

1,3-Benzenediamine, N1,N1-dimethyl-4-[[(4-methylphenyl)imino]methyl]- Related Literature

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